molecular formula C20H18F3O6PS B3337222 Methyltriphenoxyphosphonium trifluoromethanesulfonate CAS No. 58973-90-3

Methyltriphenoxyphosphonium trifluoromethanesulfonate

Cat. No.: B3337222
CAS No.: 58973-90-3
M. Wt: 474.4 g/mol
InChI Key: AXGZAARACNXXAR-UHFFFAOYSA-M
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Description

Methyltriphenoxyphosphonium trifluoromethanesulfonate is a versatile synthetic reagent used in various chemical reactions. It is known for its ability to synthesize a variety of compound types, including ethers, esters, nitriles, and diols. This compound also plays a role in the novel reduction of alkenes to alkanes .

Preparation Methods

Methyltriphenoxyphosphonium trifluoromethanesulfonate can be synthesized through several routes. One common method involves the reaction of triphenylphosphine with methyl trifluoromethanesulfonate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Methyltriphenoxyphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It is used in the reduction of alkenes to alkanes.

    Substitution: It participates in substitution reactions to form ethers, esters, nitriles, and diols.

Common reagents used in these reactions include strong bases, reducing agents, and nucleophiles. The major products formed from these reactions are typically the desired substituted compounds, such as ethers and esters .

Scientific Research Applications

Methyltriphenoxyphosphonium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyltriphenoxyphosphonium trifluoromethanesulfonate exerts its effects involves the activation of the phosphonium group, which facilitates nucleophilic substitution reactions. The trifluoromethanesulfonate group acts as a leaving group, allowing the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Methyltriphenoxyphosphonium trifluoromethanesulfonate is unique due to its versatility and ability to participate in a wide range of reactions. Similar compounds include:

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

methyl(triphenoxy)phosphanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3P.CHF3O3S/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;2-1(3,4)8(5,6)7/h2-16H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGZAARACNXXAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58973-90-3
Record name METHYLTRIPHENOXYPHOSPHONIUM TRIFLUOROMETHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltriphenoxyphosphonium trifluoromethanesulfonate
Reactant of Route 2
Methyltriphenoxyphosphonium trifluoromethanesulfonate
Reactant of Route 3
Methyltriphenoxyphosphonium trifluoromethanesulfonate
Reactant of Route 4
Methyltriphenoxyphosphonium trifluoromethanesulfonate
Reactant of Route 5
Methyltriphenoxyphosphonium trifluoromethanesulfonate
Reactant of Route 6
Methyltriphenoxyphosphonium trifluoromethanesulfonate

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